molecular formula C8H15NO B15301830 5-Azaspiro[3.5]nonan-9-ol

5-Azaspiro[3.5]nonan-9-ol

Cat. No.: B15301830
M. Wt: 141.21 g/mol
InChI Key: PBXCRIIVLFJMFT-UHFFFAOYSA-N
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Description

5-Azaspiro[35]nonan-9-ol is a spirocyclic compound characterized by a nitrogen atom incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonan-9-ol typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic amines.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) is commonly used for reducing the azaspiro ketone intermediate.

    Substitution: Nucleophiles such as alkyl halides can be used under basic conditions to introduce various substituents.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

5-Azaspiro[3.5]nonan-9-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonan-9-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring may play a crucial role in binding to biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[3.5]nonan-9-ol is unique due to its specific placement of the nitrogen atom and hydroxyl group within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-azaspiro[3.5]nonan-9-ol

InChI

InChI=1S/C8H15NO/c10-7-3-1-6-9-8(7)4-2-5-8/h7,9-10H,1-6H2

InChI Key

PBXCRIIVLFJMFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCC2)NC1)O

Origin of Product

United States

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